(R)-Tropic Acid Methyl Ester
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Overview
Description
®-Tropic Acid Methyl Ester is an organic compound that belongs to the class of esters. It is derived from tropic acid, which is a carboxylic acid. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is commonly used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-Tropic Acid Methyl Ester can be synthesized through the esterification of ®-tropic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and alcohol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester and water .
Industrial Production Methods: In an industrial setting, the production of ®-Tropic Acid Methyl Ester follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where the reactants are fed, and the products are continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the ester.
Chemical Reactions Analysis
Types of Reactions: ®-Tropic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-tropic acid and methanol in the presence of an acid or base catalyst.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products:
Hydrolysis: ®-Tropic acid and methanol.
Reduction: ®-Tropic alcohol.
Transesterification: A new ester and alcohol.
Scientific Research Applications
®-Tropic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of tropane alkaloids.
Industry: Employed in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of ®-Tropic Acid Methyl Ester involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of ®-tropic acid and methanol. The ester group is susceptible to nucleophilic attack, which is a key step in many of its reactions .
Comparison with Similar Compounds
Ethyl Tropate: Another ester of tropic acid with ethanol.
Methyl Benzoate: An ester of benzoic acid with methanol.
Ethyl Acetate: An ester of acetic acid with ethanol.
Uniqueness: ®-Tropic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of the tropic acid moiety. This gives it distinct reactivity and applications compared to other esters. Its role in the synthesis of tropane alkaloids and other pharmaceuticals highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl (2R)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 |
InChI Key |
OLEWRQVKIUHEJP-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@@H](CO)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
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